N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclohexene carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, which regulates many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
Compounds with similar structures, such as imatinib, have been found to bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it modulates .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and survival . The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The inhibition of tyrosine kinases can lead to the disruption of cell signaling pathways, potentially leading to the inhibition of cell proliferation and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyridine and piperidine moieties.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely studied for their pharmacological properties.
Pyridine derivatives: These compounds share the pyridine ring structure and are known for their diverse biological activities.
Uniqueness
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of the piperidine and pyridine rings with a cyclohexene carboxamide group. This unique structure may confer specific biological activities and pharmacological properties that are not present in other similar compounds.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)17-7-4-10-19-14-17/h1-2,4,7,10,14-16H,3,5-6,8-9,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXUKCRYLWOQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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